3'-p-Hydroxy paclitaxel-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C47H51NO15 |

|---|---|

分子量 |

874.9 g/mol |

IUPAC名 |

[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33?,35-,36+,37+,38-,40+,45+,46?,47+/m0/s1/i7D,9D,10D,13D,14D |

InChIキー |

XKSMHFPSILYEIA-IYPUKEEQSA-N |

異性体SMILES |

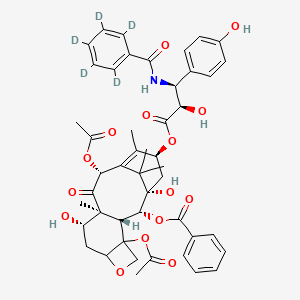

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=C(C=C2)O)[C@H](C(=O)O[C@H]3C[C@]4([C@@H]([C@H]5[C@@]([C@H](CC6C5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |

正規SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 3'-p-Hydroxy paclitaxel-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3'-p-Hydroxy paclitaxel-d5 (B16692), a deuterated analog of a primary metabolite of the widely used anticancer drug, paclitaxel (B517696). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of novel taxane-based therapeutics.

Introduction

3'-p-Hydroxy paclitaxel is a significant metabolite of paclitaxel, formed in the liver primarily through the action of the cytochrome P450 enzyme, CYP3A4.[1][2] The deuterated form, 3'-p-Hydroxy paclitaxel-d5, serves as an essential internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry. Its use allows for precise and accurate measurement of the metabolite's concentration in complex biological matrices.

Chemical and Physical Properties

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₇H₄₆D₅NO₁₅ | [3][4][5] |

| Molecular Weight | 874.94 g/mol | [3][4][5] |

| CAS Number | Not Available | - |

Table 2: Predicted and Analogous Physical Properties

| Property | Value | Notes |

| Melting Point | Not Available | Paclitaxel has a melting point of approximately 216-217 °C. |

| Boiling Point | Not Available | - |

| Solubility | Not Available | Paclitaxel is highly lipophilic and insoluble in water. The hydroxylation in the metabolite is expected to slightly increase its polarity and aqueous solubility. |

| pKa | Not Available | - |

Metabolic Pathway

Paclitaxel undergoes extensive hepatic metabolism. The formation of 3'-p-Hydroxy paclitaxel is a key step in its biotransformation.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, based on published methods for paclitaxel and its metabolites, a general workflow for its quantification in biological matrices can be outlined.

Quantification by LC-MS/MS

A common method for the analysis of paclitaxel and its metabolites is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Key Parameters for LC-MS/MS Analysis:

-

Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of acetonitrile (B52724) and water containing a small percentage of formic acid.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed. The Multiple Reaction Monitoring (MRM) mode is used for quantification.

Table 3: Mass Spectrometry Parameters for 3'-p-Hydroxy paclitaxel (non-deuterated)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| 3'-p-Hydroxy paclitaxel | 870.0 | 302.1 | [6] |

| 3'-p-Hydroxy paclitaxel | 870.5 | 569.5 | [7] |

For this compound, the precursor ion would be expected to be approximately m/z 875.5, with the product ions remaining similar to the non-deuterated form, depending on the fragmentation pattern.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, UV-Vis) for this compound are not publicly available. The information below is based on the known spectral characteristics of paclitaxel.

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum of paclitaxel shows characteristic signals for the taxane (B156437) core and the side chain protons. For the d5 analog, the signals corresponding to the deuterated phenyl ring would be absent.

-

Infrared (IR) Spectroscopy: The IR spectrum of paclitaxel exhibits characteristic absorption bands for hydroxyl, amide, ester, and aromatic functional groups. The spectrum of the d5-labeled metabolite is expected to be very similar.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Paclitaxel exhibits a UV absorption maximum at approximately 227 nm in methanol. The introduction of a hydroxyl group on the phenyl ring in the metabolite may cause a slight shift in the absorption maximum.

Signaling Pathways

Paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The cellular stress induced by paclitaxel can also activate survival pathways. While the specific signaling pathways modulated by 3'-p-Hydroxy paclitaxel have not been extensively detailed, it is known to be less pharmacologically active than the parent drug.[1]

Conclusion

This compound is an indispensable tool for the accurate quantification of the major paclitaxel metabolite, 3'-p-Hydroxy paclitaxel. While a complete profile of its chemical and physical properties is not publicly available, this guide provides a consolidated summary of the existing knowledge. Further research and disclosure from manufacturers would be beneficial to the scientific community to fully characterize this important analytical standard.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Elucidating the Structure of 3'-p-Hydroxy Paclitaxel-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data integral to the structure elucidation of 3'-p-hydroxy paclitaxel-d5 (B16692). This deuterated metabolite of the widely used anticancer drug, paclitaxel (B517696), is crucial as an internal standard in pharmacokinetic and metabolic studies. This guide details the analytical techniques, experimental protocols, and data interpretation necessary for its unequivocal identification and characterization.

Introduction

Paclitaxel is a complex diterpenoid primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 responsible for the formation of 3'-p-hydroxy paclitaxel.[1] The accurate quantification of this metabolite is essential for understanding the drug's metabolic profile and its clinical implications. The use of a stable isotope-labeled internal standard, such as 3'-p-hydroxy paclitaxel-d5, is the gold standard for mass spectrometry-based quantification, ensuring high accuracy and precision by compensating for matrix effects and variations in sample processing.[2] This guide focuses on the analytical journey to confirm the structure of this important research compound.

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic data for 3'-p-hydroxy paclitaxel and its deuterated analog are summarized below. The deuterium (B1214612) labeling is typically on the benzamido phenyl group, a common practice for creating internal standards for paclitaxel and its metabolites.[3]

Table 1: Physicochemical Properties

| Property | 3'-p-Hydroxy Paclitaxel | This compound |

| Molecular Formula | C₄₇H₅₁NO₁₅[4] | C₄₇H₄₆D₅NO₁₅[] |

| Molecular Weight | 869.91 g/mol [4] | 874.9 g/mol [] |

| Chemical Structure | See Figure 1 | See Figure 1 |

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for the identification and quantification of 3'-p-hydroxy paclitaxel.

Experimental Protocol: LC-MS/MS

A validated LC-MS/MS method for the simultaneous quantification of paclitaxel and its metabolites, including 3'-p-hydroxy paclitaxel, is outlined below.[1][6]

Sample Preparation: Liquid-Liquid Extraction [1]

-

To 100 µL of plasma sample, add an appropriate amount of the internal standard solution (this compound).

-

Add 500 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 2 minutes.

-

Centrifuge at 12,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions [1]

-

Column: Phenomenex Synergy Polar-RP (4 µm, 2.0 x 50 mm) or equivalent C18 column.[1][6]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

-

Gradient: A time-programmed gradient is employed to ensure separation from paclitaxel and other metabolites.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions [1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

-

Scan Type: Multiple Reaction Monitoring (MRM).[1]

-

Ion Spray Voltage: ~5000 V.[1]

-

Temperature: ~500 °C.[1]

-

Collision Gas: Nitrogen.

Quantitative Data: Mass Spectrometry

The key to the identification and quantification of 3'-p-hydroxy paclitaxel and its deuterated internal standard lies in monitoring specific precursor-to-product ion transitions in MRM mode.

Table 2: MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| 3'-p-Hydroxy Paclitaxel | 870.5[1] | 569.5[1] | Corresponds to the [M+H]⁺ ion and a characteristic fragment. |

| This compound | 875.5 | 569.5 | The precursor ion is shifted by +5 Da due to the deuterium labels. The fragment ion remains the same as the deuterium is on the benzoyl group which is lost. |

Fragmentation Pathway

The fragmentation of paclitaxel and its metabolites is well-characterized. For 3'-p-hydroxy paclitaxel, the precursor ion [M+H]⁺ has an m/z of 870.5. The major fragmentation pathway involves the cleavage of the ester bond linking the C13 side chain to the baccatin (B15129273) III core. This results in the formation of the baccatin III core fragment with an m/z of 569.5. The presence of the five deuterium atoms on the benzamido group of this compound increases the precursor ion mass to 875.5. Upon fragmentation, the deuterated side chain is lost, resulting in the same product ion at m/z 569.5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, publicly available 1H and 13C NMR spectra specifically for 3'-p-hydroxy paclitaxel are scarce, the structural elucidation would rely on comparison with the well-documented spectra of paclitaxel.[7][8] The key differences would be observed in the signals corresponding to the phenyl group at the 3'-position of the side chain.

Expected NMR Spectral Features

-

¹H NMR: The aromatic region of the ¹H NMR spectrum of 3'-p-hydroxy paclitaxel would show a characteristic AA'BB' splitting pattern for the para-substituted phenyl ring, integrating to 4 protons, in contrast to the multiplet for the monosubstituted phenyl ring in paclitaxel. The signals for the protons on the baccatin III core and the rest of the side chain would be largely similar to those of paclitaxel, with minor shifts possible due to the electronic effect of the hydroxyl group. For the d5 analogue, the signals corresponding to the benzamido phenyl group would be absent.

-

¹³C NMR: The ¹³C NMR spectrum would show six signals for the para-hydroxyphenyl group, with the carbon bearing the hydroxyl group (C-para) exhibiting a downfield shift compared to the corresponding carbon in paclitaxel. The signals for the deuterated carbons in the benzamido phenyl ring of the d5 analogue would be absent or significantly attenuated.

A definitive structural confirmation would require a full suite of 2D NMR experiments, including COSY, HSQC, and HMBC, to assign all proton and carbon signals unequivocally.

Synthesis of this compound

While a detailed, publicly available protocol for the synthesis of this compound is not available, it is likely synthesized from a deuterated precursor. A plausible synthetic route would involve the esterification of a protected baccatin III derivative with a side chain that already contains the para-hydroxyphenyl group and the deuterated benzoyl group. The deuterated benzoyl chloride (benzoyl chloride-d5) is commercially available and would be a key starting material for the synthesis of the side chain.

Conclusion

References

- 1. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3'-p-Hydroxy paclitaxel-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed semi-synthetic pathway for 3'-p-Hydroxy paclitaxel-d5 (B16692), a deuterated analog of a primary human metabolite of the widely used anticancer drug, paclitaxel (B517696). The stable isotope-labeled version is a critical tool for pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based bioanalysis. Due to the absence of a publicly available, detailed synthetic protocol, this document constructs a chemically sound, multi-step route based on established taxane (B156437) chemistry. The proposed synthesis begins with the preparation of a deuterated N-benzoyl-d5 side-chain precursor, which is subsequently coupled to a protected baccatin (B15129273) III core. The guide provides detailed, step-by-step experimental protocols, structured data tables for quantitative analysis, and workflow diagrams to illustrate the synthetic strategy. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development engaged in the synthesis of paclitaxel analogs and labeled compounds.

Proposed Overall Synthetic Scheme

The proposed semi-synthesis of 3'-p-Hydroxy paclitaxel-d5 (11 ) is a multi-step process that involves the preparation of a deuterated and functionalized side-chain, followed by its attachment to the paclitaxel core, and subsequent deprotection. The key starting materials are Benzoic acid-d5, 4-hydroxybenzaldehyde (B117250), and the readily available paclitaxel precursor, 10-deacetylbaccatin III (10-DAB).

Figure 1: Overall proposed semi-synthetic route for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the proposed synthesis.

Step 1: Synthesis of Benzoyl-d5 Chloride (2)

This procedure converts commercially available benzoic acid-d5 into its more reactive acid chloride form, which is necessary for the subsequent N-acylation of the β-lactam.

-

Reaction:

-

Benzoic acid-d5 + Oxalyl Chloride → Benzoyl-d5 Chloride + CO + CO₂ + HCl

-

-

Protocol:

-

Suspend Benzoic acid-d5 (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, ~5 mL per gram of acid) in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Add oxalyl chloride (1.5 eq) dropwise to the stirred suspension at room temperature. Vigorous gas evolution will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, or until the solution becomes clear and gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure (rotoevaporation).

-

The resulting crude Benzoyl-d5 chloride, a pale-yellow oil or low-melting solid, can be purified by vacuum distillation or used directly in the next step.[1][2]

-

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |

| Benzoic acid-d5 (1) | 127.16 | 1.0 | 10.0 | 1.27 g |

| Oxalyl Chloride | 126.93 | 1.5 | 15.0 | 1.27 mL |

| Dichloromethane (DCM) | - | - | - | 20 mL |

| DMF (catalyst) | - | - | - | 2 drops |

| Table 1: Reagents for the Synthesis of Benzoyl-d5 Chloride (2). |

Step 2: Synthesis of 4-((tert-butyldimethylsilyl)oxy)benzaldehyde (4)

The phenolic hydroxyl group of 4-hydroxybenzaldehyde is protected as a silyl (B83357) ether to prevent it from interfering with subsequent reactions. The TBDMS group is chosen for its stability under the conditions of β-lactam formation and its relatively straightforward removal.

-

Reaction:

-

4-Hydroxybenzaldehyde + TBDMS-Cl + Imidazole (B134444) → 4-((tert-butyldimethylsilyl)oxy)benzaldehyde

-

-

Protocol:

-

Dissolve 4-hydroxybenzaldehyde (3) (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (~4 mL per gram of aldehyde) in a round-bottom flask under an inert atmosphere.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution at room temperature.

-

Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the protected aldehyde (4) as a colorless oil or white solid.

-

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |

| 4-Hydroxybenzaldehyde (3) | 122.12 | 1.0 | 10.0 | 1.22 g |

| TBDMS-Cl | 150.72 | 1.2 | 12.0 | 1.81 g |

| Imidazole | 68.08 | 2.5 | 25.0 | 1.70 g |

| DMF | - | - | - | 10 mL |

| Table 2: Reagents for the Protection of 4-Hydroxybenzaldehyde. |

Step 3: Synthesis of the Deuterated Side-Chain β-Lactam (7)

This is a crucial step adapted from the Ojima-Holton β-lactam synthesis, which establishes the correct stereochemistry of the side chain.[3][4]

-

3a. Imine Formation and Cycloaddition:

-

Prepare the imine (5 ) by reacting the protected aldehyde (4 ) with a suitable amine (e.g., N-trimethylsilylethoxyamine) under standard conditions.

-

In a separate flask, prepare a lithium enolate by reacting a chiral auxiliary-derived acetate (e.g., from trans-2-phenyl-1-cyclohexanol) with a strong base like lithium diisopropylamide (LDA) at -78 °C.

-

Add the imine (5 ) to the enolate solution at -78 °C and allow the cycloaddition to proceed, forming the unacylated β-lactam (6 ). This reaction creates the desired cis-stereochemistry.

-

-

3b. N-Acylation with Benzoyl-d5 Chloride:

-

To the solution containing the unacylated β-lactam (6 ), add the previously synthesized Benzoyl-d5 chloride (2 , 1.1 eq) at low temperature (-40 °C to 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by quenching with saturated aqueous NH₄Cl, extracting with an organic solvent, and purifying by column chromatography to yield the final N-benzoyl-d5 protected β-lactam (7 ).

-

Figure 2: Workflow for the synthesis of the deuterated side-chain β-Lactam.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |

| Unacylated β-Lactam (6) | (Varies) | 1.0 | 5.0 | (Varies) |

| Benzoyl-d5 Chloride (2) | 145.61 | 1.1 | 5.5 | 0.80 g |

| Anhydrous THF | - | - | - | 50 mL |

| Pyridine | 79.10 | 1.5 | 7.5 | 0.61 mL |

| Table 3: Illustrative Reagents for N-Acylation (Step 3b). |

Step 4: Coupling of β-Lactam (7) with 7-TES-Baccatin III (8)

The synthesized side-chain is attached to the C-13 hydroxyl group of the protected paclitaxel core. 7-TES-Baccatin III is used as the core, which is prepared from the more abundant 10-DAB via acetylation and silylation.[5]

-

Reaction:

-

7-TES-Baccatin III + β-Lactam (7) + Base → Protected Intermediate (9)

-

-

Protocol:

-

Dissolve 7-TES-Baccatin III (8 , 1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -40 °C.

-

Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M solution in THF), dropwise to deprotonate the C-13 hydroxyl group. Stir for 30 minutes.

-

Add a solution of the β-Lactam (7 , 1.2 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to 0 °C and stir for 8-12 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product (9 ) by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

-

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |

| 7-TES-Baccatin III (8) | 700.93 | 1.0 | 1.0 | 701 mg |

| β-Lactam (7) | (Varies) | 1.2 | 1.2 | (Varies) |

| NaHMDS (1.0 M in THF) | 183.38 | 1.1 | 1.1 | 1.1 mL |

| Anhydrous THF | - | - | - | 20 mL |

| Table 4: Reagents for the Coupling Reaction. |

Step 5: Final Deprotection

The final step involves the removal of the two silyl protecting groups (C-7 TES and 3'-p-TBDMS) to yield the target molecule. A two-step deprotection is proposed to manage the different lability of the protecting groups.

-

5a. Removal of the 7-TES Group:

-

Dissolve the coupled product (9 ) in a solution of acetonitrile (B52724) and pyridine.

-

Cool the solution to 0 °C and add hydrogen fluoride-pyridine complex (HF-Py, ~70% HF) dropwise.

-

Stir the reaction at 0 °C for 8-10 hours. The TES group is generally more labile to HF than the TBDMS group.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

-

Purify by column chromatography to obtain the intermediate (10 ).

-

-

5b. Removal of the 3'-p-TBDMS Group:

-

Dissolve the intermediate (10 ) in anhydrous THF.

-

Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.5 eq, 1.0 M in THF).[6]

-

Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product, this compound (11 ), using preparative HPLC to achieve high purity (>98%).

-

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |

| Step 5a | ||||

| Intermediate (9) | (Varies) | 1.0 | 0.5 | (Varies) |

| HF-Pyridine | - | Excess | - | ~1.0 mL |

| Acetonitrile/Pyridine | - | - | - | 10 mL (1:1) |

| Step 5b | ||||

| Intermediate (10) | (Varies) | 1.0 | 0.4 | (Varies) |

| TBAF (1.0 M in THF) | 261.46 | 1.5 | 0.6 | 0.6 mL |

| Anhydrous THF | - | - | - | 10 mL |

| Table 5: Reagents for Deprotection Steps. |

Summary of Quantitative Data

The following table summarizes the expected outcomes for the proposed synthesis. Yields are estimated based on similar transformations reported in paclitaxel synthesis literature.

| Step | Product | Theoretical Yield (mg) | Estimated % Yield | Estimated Purity |

| 1 | Benzoyl-d5 Chloride (2) | 1456 | 95% | >95% (crude) |

| 2 | Protected Aldehyde (4) | 2364 | 90% | >98% |

| 3 | β-Lactam (7) | (Varies) | 65% (over 2 steps) | >97% |

| 4 | Protected Intermediate (9) | (Varies) | 85% | >95% |

| 5 | Final Product (11) | 740 | 70% (over 2 steps) | >99% (post-HPLC) |

| Table 6: Summary of Expected Yields and Purity. |

Visualizations of Key Relationships

Diagrams are provided to clarify the relationships between key intermediates and the general laboratory workflow for purification.

Figure 3: Logical relationship of key intermediates in the synthesis.

References

- 1. Benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. organic chemistry - Making benzoyl chloride - yellow liquid and a precipitate? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Ojima lactam - Wikipedia [en.wikipedia.org]

- 4. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

3'-p-Hydroxy paclitaxel-d5 certificate of analysis

An In-depth Technical Guide to the Certificate of Analysis for 3'-p-Hydroxy paclitaxel-d5 (B16692)

For researchers, scientists, and drug development professionals, understanding the quality and purity of a stable isotope-labeled internal standard like 3'-p-Hydroxy paclitaxel-d5 is paramount for accurate bioanalytical studies. This guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for this compound, ensuring its proper evaluation and use in a research setting.

Compound Information

This compound is a deuterated analog of 3'-p-hydroxy paclitaxel (B517696), a metabolite of the widely used anticancer drug, paclitaxel. Its primary application is as an internal standard in mass spectrometry-based quantitative analysis of paclitaxel and its metabolites in biological matrices.[1] The deuterium (B1214612) labeling provides a distinct mass difference, allowing for precise differentiation from the unlabeled analyte.

| Identifier | Value |

| Product Name | This compound |

| Molecular Formula | C₄₇H₄₆D₅NO₁₅ |

| Molecular Weight | 874.94 g/mol |

| Unlabeled CAS Number | 132160-32-8[2] |

| Appearance | Off-white solid |

Quality Control and Purity Assessment

A Certificate of Analysis for a high-purity standard like this compound will typically include data from several analytical techniques to confirm its identity and purity. The following table summarizes representative data, based on a sample CoA for a closely related compound, 6α,3'-p-Dihydroxy Paclitaxel-d5, as a complete CoA for the target compound is not publicly available.

| Analytical Test | Specification | Result |

| Identification (¹H-NMR) | Consistent with structure | Complies |

| Identification (Mass Spec) | Consistent with structure | Complies |

| Isotopic Purity | ≥ 95% | 97.2% |

| Chemical Purity (TLC) | ≥ 95% | 96% |

| Melting Point | Report | > 190 °C (dec.) |

Note: The data presented in this table is illustrative and based on a Certificate of Analysis for 6α,3'-p-Dihydroxy Paclitaxel-d5 from Santa Cruz Biotechnology.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the analytical results. Below are typical protocols for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the chemical purity of pharmaceutical compounds. A validated method for paclitaxel and its related substances can be adapted for this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[4]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.[4]

-

Flow Rate: 1.2 mL/min.[4]

-

Column Temperature: 40°C.[4]

-

Detection Wavelength: 227 nm.[4]

-

Sample Preparation: The sample is dissolved in a mixture of methanol (B129727) and glacial acetic acid (200:1) to a known concentration.[4]

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of the compound and to determine its isotopic purity.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an HPLC system.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

-

Analysis: The instrument is calibrated, and the sample is introduced. The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound. The relative intensities of the isotopic peaks are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, coupling constants, and integration of the peaks are analyzed to ensure they are consistent with the expected structure of this compound.

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of this compound, from synthesis to the final certified product.

Caption: Quality Control Workflow for this compound.

Signaling Pathway Context: Paclitaxel Metabolism

To understand the relevance of this compound, it is helpful to visualize the metabolic pathway of its parent compound, paclitaxel. The diagram below illustrates the primary metabolic routes.

Caption: Metabolic Pathway of Paclitaxel.

This technical guide provides a framework for understanding the critical information presented in a Certificate of Analysis for this compound. By carefully reviewing the quantitative data and the underlying experimental protocols, researchers can confidently utilize this internal standard in their analytical workflows, leading to more accurate and reliable results in drug development and clinical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-p-Hydroxy paclitaxel-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-p-Hydroxy paclitaxel-d5 (B16692), a deuterated metabolite of the widely used anticancer agent paclitaxel (B517696). The document details its chemical and physical properties, metabolic pathway, and its critical application as an internal standard in quantitative analytical methodologies. Detailed experimental protocols for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of paclitaxel and its metabolites are provided, alongside a comparative discussion of the biological activity of 3'-p-hydroxypaclitaxel (B27951) relative to its parent compound. This guide is intended to be a valuable resource for researchers in pharmacology, drug metabolism, and analytical chemistry.

Introduction

Paclitaxel is a potent chemotherapeutic agent employed in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1] The clinical efficacy and toxicity of paclitaxel are influenced by its complex pharmacokinetics and metabolism. Hepatic cytochrome P450 (CYP) enzymes, primarily CYP2C8 and CYP3A4, metabolize paclitaxel into several hydroxylated metabolites.[1] One of these key metabolites is 3'-p-hydroxypaclitaxel, formed through the action of CYP3A4.[1] While this metabolite is generally less cytotoxic than the parent drug, its formation is a crucial step in the clearance of paclitaxel.[1][2]

The accurate quantification of paclitaxel and its metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in bioanalytical methods, particularly those employing mass spectrometry. 3'-p-Hydroxy paclitaxel-d5 is the deuterium-labeled analog of 3'-p-hydroxypaclitaxel and serves as an ideal internal standard for the quantification of this metabolite and, in broader applications, for paclitaxel itself. Its near-identical physicochemical properties to the analyte ensure that it behaves similarly during sample preparation and chromatographic separation, thus effectively compensating for matrix effects and variability in instrument response.

Chemical and Physical Properties

The key chemical and physical properties of this compound and its non-deuterated analog are summarized in the table below. The deuteration adds approximately 5 Da to the molecular weight.

| Property | This compound | 3'-p-Hydroxy paclitaxel | Paclitaxel |

| Molecular Formula | C₄₇H₄₆D₅NO₁₅[3] | C₄₇H₅₁NO₁₅[4] | C₄₇H₅₁NO₁₄[5] |

| Molecular Weight | 874.9 g/mol [3] | 869.91 g/mol [4] | 853.9 g/mol [5] |

| Appearance | White to off-white solid | White to off-white solid | White to off-white crystalline powder[5] |

| Solubility | Soluble in methanol (B129727), acetonitrile, DMSO | Soluble in methanol, acetonitrile, DMSO | Poorly soluble in water[6] |

| Storage | -20°C to -80°C | -20°C | Room temperature, protected from light[5] |

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, as this is a specialized commercial product. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of paclitaxel metabolites and deuterated compounds.

The synthesis would likely start from a readily available paclitaxel precursor, such as baccatin (B15129273) III or 10-deacetylbaccatin III. The synthesis of the non-deuterated 3'-p-hydroxypaclitaxel can be achieved through biotransformation using liver microsomes or by chemical synthesis involving protective group chemistry and regioselective hydroxylation.[7]

For the introduction of the deuterium (B1214612) atoms, a common strategy involves the use of a deuterated starting material or reagent. In the case of this compound, where the deuterium atoms are on the benzoyl group, deuterated benzoic acid (benzoic acid-d5) would be a key reagent. This deuterated acid would be coupled to the side chain precursor, which is then attached to the baccatin III core. Subsequent hydroxylation at the para-position of the 3'-phenyl ring would yield the final product. The overall process is a multi-step synthesis requiring expertise in organic chemistry and purification techniques.

Metabolism of Paclitaxel to 3'-p-Hydroxypaclitaxel

The metabolic conversion of paclitaxel to 3'-p-hydroxypaclitaxel is a critical step in its biotransformation and elimination. This process is primarily carried out in the liver by the cytochrome P450 enzyme system.

Enzymatic Pathway

The hydroxylation of paclitaxel at the para-position of the 3'-phenyl ring is predominantly catalyzed by the CYP3A4 isoenzyme.[1] A minor contribution may also come from other CYP3A family members. The metabolic pathway can be visualized as follows:

This metabolic conversion increases the polarity of the molecule, facilitating its subsequent conjugation and excretion from the body, primarily through the bile and feces.[2]

Biological Activity

The hydroxylation of paclitaxel to 3'-p-hydroxypaclitaxel has a significant impact on its biological activity. While retaining the core taxane (B156437) structure responsible for microtubule stabilization, the addition of the hydroxyl group generally leads to a reduction in cytotoxic potency.

| Compound | Target Cancer Cell Lines | IC₅₀ (approximate) | Reference |

| Paclitaxel | Ovarian (OVCAR-3, SK-OV-3, A2780) | 3-300 nM | [8] |

| Lung (NSCLC and SCLC lines) | 0.027 µM - >32 µM (duration dependent) | [9] | |

| Breast (MCF-7, MDA-MB-231) | 0.01 µM - 0.5 µM | [9] | |

| 3'-p-Hydroxypaclitaxel | Various | Generally less potent than paclitaxel | [1][2] |

Note: Direct comparative IC₅₀ values for 3'-p-hydroxypaclitaxel across a range of cell lines are not consistently reported in publicly available literature. The information provided indicates a qualitative decrease in potency.

The reduced activity is thought to be due to altered binding affinity to the β-tubulin subunit of microtubules or differences in cellular uptake and efflux.[1] Despite its lower potency, 3'-p-hydroxypaclitaxel still contributes to the overall therapeutic effect of paclitaxel treatment.[1]

Experimental Protocol: Quantification of Paclitaxel and Metabolites using LC-MS/MS

The following protocol provides a detailed methodology for the simultaneous quantification of paclitaxel, 3'-p-hydroxypaclitaxel, and other metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents

-

Paclitaxel, 3'-p-hydroxypaclitaxel, and 6α-hydroxypaclitaxel reference standards

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

Sample Preparation (Solid Phase Extraction)

-

Spiking: To 100 µL of plasma sample, add 10 µL of a working solution of this compound (concentration to be optimized, e.g., 100 ng/mL). For calibration standards and quality controls, spike with appropriate concentrations of paclitaxel and its metabolites.

-

Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma samples. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.[10]

LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]

-

Mobile Phase A: 0.1% formic acid in water.[10]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

-

Gradient Elution:

-

0-1 min: 30% B

-

1-5 min: Linear gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 30% B

-

6.1-8 min: Re-equilibration at 30% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Paclitaxel | 854.4 | 286.1 |

| 3'-p-Hydroxypaclitaxel | 870.4 | 286.1 |

| 6α-Hydroxypaclitaxel | 870.4 | 509.2 |

| This compound (IS) | 875.4 | 291.1 |

Note: The specific MRM transitions should be optimized for the instrument being used.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analytes in the unknown samples is then determined from this calibration curve.

Experimental Workflow Diagram

Conclusion

This compound is an essential tool for the accurate and precise quantification of paclitaxel and its primary metabolite, 3'-p-hydroxypaclitaxel, in biological matrices. Its use as an internal standard in LC-MS/MS methods is critical for reliable pharmacokinetic and metabolic studies, which are fundamental to optimizing cancer chemotherapy and developing new therapeutic strategies. This guide provides a comprehensive resource for researchers and professionals working with paclitaxel, offering detailed information on the properties, metabolism, and analytical methodologies related to this important deuterated compound.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Oncology [pharmacology2000.com]

- 3. ClinPGx [clinpgx.org]

- 4. scbt.com [scbt.com]

- 5. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. Buy 3'-p-Hydroxy Paclitaxel [smolecule.com]

- 8. Comparative evaluation of the treatment efficacy of suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer cell lines and primary ovarian cancer cells from patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-p-Hydroxy paclitaxel-d5

This technical guide provides a comprehensive overview of 3'-p-Hydroxy paclitaxel-d5 (B16692), a deuterated metabolite of the widely used anticancer drug, paclitaxel (B517696). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, metabolism, mechanism of action, and analytical quantification.

Compound Specifications

3'-p-Hydroxy paclitaxel-d5 is a stable, isotope-labeled derivative of 3'-p-Hydroxy paclitaxel. The incorporation of five deuterium (B1214612) atoms makes it a valuable internal standard for pharmacokinetic and metabolic studies, particularly in mass spectrometry-based assays.[1][2][3]

| Property | Value | Source |

| Chemical Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3R)-3-(Benzamido-2,3,4,5,6-d5)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[4][5]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate | [6] |

| Molecular Formula | C47H46D5NO15 | [1][6][7][8] |

| Molecular Weight | 874.94 g/mol | [1][7][8] |

| CAS Number | Not Available (NA) | [6] |

| Unlabelled CAS Number | 132160-32-8 | [7] |

| Appearance | Neat | [7] |

| Application | Internal standard, tracer for quantitative analysis by NMR, GC-MS, or LC-MS | [2] |

Metabolism of Paclitaxel to 3'-p-Hydroxy paclitaxel

Paclitaxel undergoes extensive metabolism in the liver, primarily facilitated by the cytochrome P450 (CYP) enzyme system.[9] The formation of 3'-p-hydroxypaclitaxel (B27951) is a key metabolic pathway catalyzed specifically by the CYP3A4 isozyme.[9][10][11] This process involves the hydroxylation of the paclitaxel molecule at the para-position of the C-3' phenyl ring.[9] While 3'-p-hydroxypaclitaxel is generally less potent than its parent compound, it still contributes to the overall antitumor activity.[9] This metabolic conversion increases the polarity and water solubility of the molecule, which aids in its subsequent elimination from the body.[9]

Caption: Metabolic conversion of Paclitaxel.

Mechanism of Action

The primary mechanism of action of paclitaxel and its metabolites, including 3'-p-hydroxypaclitaxel, involves the disruption of microtubule dynamics, which is crucial for cell division.[4][5][12]

-

Microtubule Stabilization : Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[4][5][12][13]

-

Mitotic Arrest : The stabilization of microtubules disrupts the normal dynamic instability required for the formation and function of the mitotic spindle during cell division. This leads to the arrest of the cell cycle at the G2/M phase.[4][5][13]

-

Induction of Apoptosis : Prolonged cell cycle arrest triggers programmed cell death, or apoptosis, in cancer cells.[4][12][13] This can be initiated through various signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and the modulation of apoptosis-related proteins like the Bcl-2 family.[4][12]

Caption: Paclitaxel's mechanism of action.

Experimental Protocols: Quantification of Paclitaxel and its Metabolites

A sensitive and specific method for the simultaneous quantification of paclitaxel, 6α-hydroxypaclitaxel, and 3'-p-hydroxypaclitaxel in human plasma utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

Sample Preparation: Liquid-Liquid Extraction

-

Spiking : To 0.1 mL of human plasma, add internal standards (e.g., deuterated paclitaxel and metabolites, including this compound).

-

Extraction : Add methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortexing and Centrifugation : Vortex the mixture to ensure thorough mixing, followed by centrifugation to separate the organic and aqueous layers.

-

Evaporation : Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution : Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation :

-

Column : A reversed-phase column, such as a Phenomenex Synergy Polar-RP (4 µm, 2 mm × 50 mm), is used for separation.[11]

-

Mobile Phase : A gradient of 0.1% formic acid in acetonitrile (B52724) and water is employed.[11]

-

Run Time : A typical run time is around 8 minutes.[11]

-

-

Mass Spectrometric Detection :

Method Validation

The method is validated for linearity, accuracy, precision, recovery, matrix effect, and stability to ensure reliable and reproducible results.[11]

| Parameter | Result |

| Linearity (Paclitaxel) | 10–10,000 ng/mL |

| Linearity (Metabolites) | 1–1,000 ng/mL |

| Accuracy | 94.3–112.8% |

| Precision (CV) | <11.3% |

| Recovery | 59.3–91.3% |

| Matrix Effect | -3.5 to 6.2% |

| Stability | Acceptable for freeze-thaw, long-term (-80 °C), and room temperature conditions. |

Data sourced from a study on the quantitation of paclitaxel and its metabolites.[11]

Caption: LC-MS/MS quantification workflow.

References

- 1. Buy this compound (EVT-12551105) [evitachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. droracle.ai [droracle.ai]

- 5. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-P-Hydroxy Paclitaxel-d5 | CAS No: NA [aquigenbio.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Human liver microsomal metabolism of paclitaxel and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 13. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Analysis of Paclitaxel Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and analysis of paclitaxel (B517696) metabolites. Paclitaxel, a cornerstone of chemotherapy regimens for various cancers, undergoes extensive hepatic metabolism, which significantly influences its efficacy and toxicity.[1][2][3] Understanding the metabolic fate of paclitaxel is crucial for optimizing therapeutic strategies, managing drug-drug interactions, and developing novel taxane-based agents.

Core Metabolic Pathways of Paclitaxel

The primary route of paclitaxel elimination is through hepatic metabolism, mediated predominantly by the cytochrome P450 (CYP) enzyme system, with less than 10% of the drug excreted unchanged in the urine.[1] In vitro and in vivo studies have consistently identified two major isoenzymes, CYP2C8 and CYP3A4, as the principal catalysts in its biotransformation.[1][3][4][5]

The metabolic process primarily involves hydroxylation, leading to the formation of several metabolites.[1] The three main metabolic products identified in human plasma, bile, and urine are:

-

6α-hydroxypaclitaxel : Formed by the action of CYP2C8, this is generally considered the major metabolite.[5][6][7]

-

3'-p-hydroxypaclitaxel : Formed by the action of CYP3A4.[5][8]

-

6α,3'-p-dihydroxypaclitaxel : A secondary metabolite formed by further oxidation of the primary metabolites.[9][10][11]

These hydroxylated metabolites are generally less pharmacologically active than the parent compound, and their formation facilitates the drug's elimination from the body.[1][8]

References

- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hepatic metabolism of paclitaxel and its impact in patients with altered hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Utilization of human liver microsomes to explain individual differences in paclitaxel metabolism by CYP2C8 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of paclitaxel and its metabolites using a mechanism-based model [page-meeting.org]

- 11. Modification of paclitaxel metabolism in a cancer patient by induction of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analytical and Biological Profile of 3'-p-Hydroxy Paclitaxel-d5: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of 3'-p-Hydroxy paclitaxel-d5 (B16692), a key deuterated metabolite of the widely used anticancer agent, paclitaxel (B517696). This document outlines its chemical properties, its role as an internal standard in pharmacokinetic and metabolic studies, detailed experimental protocols for its quantification, and an exploration of the relevant biological signaling pathways.

Introduction to 3'-p-Hydroxy Paclitaxel-d5

This compound is the deuterium-labeled form of 3'-p-hydroxy paclitaxel, a major metabolite of paclitaxel. Paclitaxel is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. Specifically, CYP2C8 is responsible for the formation of 6α-hydroxypaclitaxel, while CYP3A4 catalyzes the formation of 3'-p-hydroxypaclitaxel.[1] Although the metabolites of paclitaxel are generally considered to be less pharmacologically active than the parent drug, they contribute to the overall antitumor activity and are crucial for understanding the drug's disposition and potential for drug-drug interactions.[1][2]

The incorporation of five deuterium (B1214612) atoms onto the benzoyl moiety of 3'-p-hydroxy paclitaxel creates a stable isotope-labeled internal standard. This makes this compound an invaluable tool for the accurate quantification of 3'-p-hydroxy paclitaxel in biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use as an internal standard helps to correct for variability in sample preparation and instrument response, leading to more precise and reliable pharmacokinetic and metabolism data.

Chemical and Physical Properties

Deuterium-labeled 3'-p-Hydroxy paclitaxel is supplied as a high-quality reference standard by various chemical suppliers. While a detailed Certificate of Analysis with lot-specific data should be obtained from the supplier, the general properties are summarized below.

| Property | Value | Source |

| Chemical Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-(benzamido-d5)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[1][3]benzo[1,2-b]oxete-6,12b-diyl diacetate | Supplier Data |

| Molecular Formula | C₄₇H₄₆D₅NO₁₅ | [4] |

| Molecular Weight | ~874.94 g/mol | [4] |

| Appearance | White to off-white solid | General Observation |

| Purity | Typically ≥98% | Supplier Data |

| Storage | -20°C for long-term storage | Supplier Recommendations |

Experimental Protocols: Quantification of 3'-p-Hydroxy Paclitaxel in Biological Matrices

The following is a representative LC-MS/MS protocol for the quantification of 3'-p-hydroxy paclitaxel in human plasma, adapted from established methods for paclitaxel and its metabolites. This compound serves as the internal standard (IS).

Sample Preparation: Solid-Phase Extraction (SPE)

-

Spiking: To 100 µL of human plasma, add 10 µL of a working solution of this compound (e.g., 100 ng/mL in methanol) and vortex briefly.

-

Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol (B129727) and 1 mL of water through the cartridge.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 20% to 80% B over 5 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

3'-p-Hydroxy paclitaxel: m/z 870.4 → 569.3

-

This compound (IS): m/z 875.4 → 574.3

-

-

Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.

-

Data Analysis and Quantification

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 3'-p-hydroxy paclitaxel in the plasma samples can then be determined from this calibration curve.

Biological Activity and Signaling Pathways

While 3'-p-hydroxy paclitaxel is a metabolite, it retains some of the biological activity of the parent compound, paclitaxel, and thus contributes to its overall therapeutic effect. The primary mechanism of action of paclitaxel is the stabilization of microtubules, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This disruption of microtubule dynamics activates several downstream signaling pathways.

Paclitaxel Metabolism Workflow

The following diagram illustrates the metabolic conversion of paclitaxel to its hydroxylated metabolites.

Caption: Metabolic pathway of paclitaxel.

Paclitaxel-Induced Signaling Pathway Leading to Apoptosis

Paclitaxel's interaction with microtubules triggers a cascade of signaling events that ultimately lead to programmed cell death. A simplified representation of this pathway is shown below.

Caption: Paclitaxel-induced signaling to apoptosis.

Studies have shown that paclitaxel treatment can inhibit the pro-survival PI3K/AKT signaling pathway.[5] Conversely, it can activate the pro-apoptotic MAPK (mitogen-activated protein kinase) pathway.[4] The culmination of these signaling events is the activation of caspases, the executioners of apoptosis, leading to cancer cell death. Given that 3'-p-hydroxy paclitaxel retains cytotoxic activity, it is plausible that it influences these same pathways, although likely with a different potency compared to paclitaxel.

Conclusion

This compound is an essential tool for the accurate bioanalysis of the paclitaxel metabolite, 3'-p-hydroxy paclitaxel. Its use as an internal standard in LC-MS/MS assays allows for robust and reliable quantification, which is critical for pharmacokinetic modeling, drug metabolism studies, and clinical trial monitoring. A deeper understanding of the biological activity of paclitaxel's metabolites and their impact on cellular signaling pathways will continue to be a vital area of research in optimizing cancer chemotherapy. This guide provides a foundational understanding for researchers and professionals working with this important deuterated compound.

References

An In-depth Technical Guide to Paclitaxel Metabolism and its Major Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (B517696), a potent anti-neoplastic agent, is widely utilized in the treatment of various solid tumors. Its clinical efficacy and toxicity are significantly influenced by its metabolic fate. This technical guide provides a comprehensive overview of the core aspects of paclitaxel metabolism, focusing on the enzymatic pathways, major metabolites, and the analytical methodologies employed for their characterization. Detailed experimental protocols, quantitative pharmacokinetic data, and visual representations of metabolic and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and pharmacology.

Introduction

Paclitaxel is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1] The biotransformation of paclitaxel leads to the formation of several metabolites, with two major hydroxylated products significantly impacting its pharmacokinetic profile and therapeutic index. Understanding the nuances of paclitaxel metabolism is crucial for optimizing dosing strategies, predicting drug-drug interactions, and developing novel taxane-based therapies with improved pharmacological properties.

Metabolic Pathways of Paclitaxel

The primary route of paclitaxel metabolism involves hydroxylation reactions catalyzed by specific CYP450 isoenzymes.

Primary Metabolic Pathways

-

6α-Hydroxylation: The most predominant metabolic pathway is the hydroxylation of paclitaxel at the 6α-position of the baccatin (B15129273) III core, leading to the formation of 6α-hydroxypaclitaxel . This reaction is primarily catalyzed by CYP2C8 .[2]

-

3'-p-Hydroxylation: A secondary metabolic pathway involves the hydroxylation at the para-position of the 3'-phenyl ring of the C-13 side chain, resulting in the formation of 3'-p-hydroxypaclitaxel . This reaction is mainly mediated by CYP3A4 .[2]

Secondary Metabolism

The primary metabolites can undergo further metabolism. For instance, 6α-hydroxypaclitaxel can be further metabolized to 6α,3'-p-dihydroxypaclitaxel .[3]

Pharmacological Activity of Metabolites

The major metabolites of paclitaxel, 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel, are generally considered to be significantly less active or inactive compared to the parent drug.[1]

References

The Pharmacokinetic Profile of Paclitaxel Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of paclitaxel's primary metabolites. The information presented herein is intended to support research, scientific discovery, and professional drug development efforts by offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways.

Introduction to Paclitaxel (B517696) Metabolism

Paclitaxel, a potent anti-neoplastic agent, is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The biotransformation of paclitaxel results in the formation of several metabolites, with the most significant being 6α-hydroxypaclitaxel, 3'-p-hydroxypaclitaxel, and 6α,3'-p-dihydroxypaclitaxel. These metabolites are generally considered to be less pharmacologically active than the parent drug.[1][2] The primary enzymes responsible for paclitaxel metabolism are CYP2C8 and CYP3A4.[3][4] CYP2C8 is the principal enzyme involved in the formation of 6α-hydroxypaclitaxel, while CYP3A4 plays a major role in the generation of 3'-p-hydroxypaclitaxel.[4] The subsequent dihydroxylation to 6α,3'-p-dihydroxypaclitaxel is also mediated by these enzymes. Understanding the pharmacokinetic properties of these metabolites is crucial for optimizing paclitaxel therapy, managing drug-drug interactions, and minimizing toxicity.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for paclitaxel and its major metabolites in human plasma, derived from a study in patients with advanced breast carcinoma who received a 3-hour infusion of paclitaxel at a dose of 250 mg/m².[5][6][7]

| Analyte | Cmax (μmol/L) [Mean (Range)] | AUC (μmol/L·h) [Mean (Range)] |

| Paclitaxel | 6.91 (3.08 - 8.98) | 27.04 (14.88 - 40.57) |

| 6α-hydroxypaclitaxel | 0.29 (0.11 - 0.54) | 2.53 (1.09 - 4.19) |

| 3'-p-hydroxypaclitaxel | 0.15 (0.05 - 0.29) | 1.15 (0.33 - 2.14) |

| 6α,3'-p-dihydroxypaclitaxel | 0.04 (0.02 - 0.08) | 0.43 (0.17 - 0.91) |

Experimental Protocols

The quantification of paclitaxel and its metabolites in biological matrices is predominantly achieved through high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting paclitaxel and its metabolites from human plasma involves solid-phase extraction.

Protocol:

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with a water/methanol mixture to remove interfering substances.

-

Elute the analytes with methanol or another suitable organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.[8]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the analysis.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.[8]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.

-

Flow Rate: A flow rate of 1.0 mL/min is often used.

-

Detection: UV detection at 227 nm.[8]

Method Validation

The analytical method should be validated according to established guidelines to ensure its accuracy, precision, selectivity, and sensitivity. Key validation parameters include:

-

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range.

-

Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) should be within acceptable limits (typically ±15%).

-

Selectivity: The method should be able to differentiate the analytes from endogenous components in the matrix.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analytes in the biological matrix under different storage conditions.

Visualizing Key Pathways and Workflows

Paclitaxel Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of paclitaxel.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines a typical workflow for a clinical pharmacokinetic study of paclitaxel and its metabolites.

Regulation of CYP2C8 and CYP3A4 by Nuclear Receptors

The expression of the key paclitaxel-metabolizing enzymes, CYP2C8 and CYP3A4, is regulated by the nuclear receptors PXR (Pregnane X Receptor) and CAR (Constitutive Androstane Receptor).

Impact of Inflammatory Signaling on CYP Expression

Inflammatory signaling pathways can significantly impact the expression of CYP enzymes, leading to altered drug metabolism. Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), have been shown to downregulate the expression of CYP2C8 and CYP3A4.

References

- 1. Frontiers | Induction of cytochrome P450 via upregulation of CAR and PXR: a potential mechanism for altered florfenicol metabolism by macranthoidin B in vivo [frontiersin.org]

- 2. Feasibility of Pharmacometabolomics to Identify Potential Predictors of Paclitaxel Pharmacokinetic Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 8. Pharmacokinetics of paclitaxel and metabolites in a randomized comparative study in platinum-pretreated ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 3'-p-Hydroxy Paclitaxel-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) is a potent anti-cancer agent widely used in the treatment of various solid tumors. Accurate quantification of paclitaxel and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. 3'-p-Hydroxy paclitaxel is one of the primary metabolites of paclitaxel. The use of a stable isotope-labeled internal standard, such as 3'-p-Hydroxy paclitaxel-d5 (B16692), is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The deuterated internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thus compensating for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.[1]

This document provides detailed application notes and protocols for the use of 3'-p-Hydroxy paclitaxel-d5 as an internal standard for the quantification of paclitaxel and its metabolites in human plasma.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Paclitaxel | C47H51NO14 | 853.9 |

| 3'-p-Hydroxy Paclitaxel | C47H51NO15 | 869.9 |

| This compound | C47H46D5NO15 | 874.94[2] |

Experimental Protocols

Stock and Working Solutions Preparation

a. Analyte Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve paclitaxel and 3'-p-Hydroxy paclitaxel in methanol (B129727) to prepare individual stock solutions of 1 mg/mL.

b. Internal Standard Stock Solution (1 mg/mL):

-

Dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

c. Working Solutions:

-

Prepare working solutions of the analytes and the internal standard by serial dilution of the stock solutions with a mixture of acetonitrile (B52724) and water (50:50, v/v). A typical working concentration for the internal standard is 500 ng/mL, which will result in a final concentration of 50 ng/mL in the sample.[3]

Sample Preparation from Human Plasma (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for the quantification of paclitaxel and its metabolites in human plasma.[3]

a. Materials:

-

Human plasma (collected in K2-EDTA tubes)

-

This compound internal standard working solution (500 ng/mL)

-

Methyl tert-butyl ether (MTBE)

-

Acetonitrile

-

Water, HPLC grade

-

Formic acid

b. Procedure:

-

Pipette 100 µL of human plasma (sample, blank, or quality control) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 500 ng/mL this compound internal standard working solution to each tube (except for blank samples, to which 10 µL of methanol is added), achieving a final concentration of 50 ng/mL.[3]

-

Vortex briefly to mix.

-

Add 500 µL of MTBE to each tube.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 12,000 x g for 5 minutes at room temperature.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the dried residue in 100 µL of acetonitrile:water:formic acid (50:50:0.1, v/v/v).[3]

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are based on a published method for the analysis of paclitaxel and its metabolites.[3]

a. Liquid Chromatography (LC) System:

-

Column: Phenomenex Synergy Polar-RP, 4 µm, 2 mm × 50 mm or equivalent

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

Time (min) %B 0.0 45 4.0 65 5.0 65 5.1 45 | 8.0 | 45 |

b. Mass Spectrometry (MS) System:

-

Instrument: Triple quadrupole mass spectrometer (e.g., ABI SCIEX 4000Q)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Paclitaxel 854.5 286.0[3] 3'-p-Hydroxy Paclitaxel 870.5 569.5[3] | This compound (Internal Standard) | 875.5 | 574.5 (inferred) |

Note: The MRM transition for this compound is inferred based on the transition of the non-deuterated analog and the +5 Da mass shift of the deuterated standard. This should be confirmed experimentally.

Data Presentation

Method Validation Summary

The following tables summarize typical validation parameters for a bioanalytical method for paclitaxel and its metabolites, adapted from a published study.[3]

Table 1: Calibration Curve Linearity

| Analyte | Matrix | Range (ng/mL) | r² |

| Paclitaxel | Human Plasma | 10 - 10,000 | > 0.99 |

| 3'-p-Hydroxy Paclitaxel | Human Plasma | 1 - 1,000 | > 0.99 |

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| Paclitaxel | 30 | 98.7 | 5.4 | 6.8 |

| 300 | 102.1 | 4.1 | 5.5 | |

| 7,500 | 99.5 | 3.8 | 4.9 | |

| 3'-p-Hydroxy Paclitaxel | 3 | 105.2 | 6.2 | 7.5 |

| 30 | 101.8 | 4.9 | 6.1 | |

| 750 | 103.4 | 4.5 | 5.8 |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Recovery (%) | Matrix Effect (%) |

| Paclitaxel | 88.3 | -1.5 to 4.2 |

| 3'-p-Hydroxy Paclitaxel | 80.5 | -2.1 to 5.8 |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and analysis of paclitaxel from human plasma.

Paclitaxel Mechanism of Action: Microtubule Stabilization

Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.

Paclitaxel-Induced Apoptosis Signaling Pathway

Caption: Simplified overview of paclitaxel-induced apoptosis pathways.

References

Application Notes and Protocols for the Quantification of 3'-p-Hydroxy Paclitaxel in Human Plasma

These application notes provide a detailed protocol for the sensitive and accurate quantification of 3'-p-hydroxy paclitaxel (B517696), a primary metabolite of the widely used anticancer drug paclitaxel, in human plasma. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique ideal for pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Paclitaxel is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2C8 and CYP3A4. CYP3A4 mediates the formation of 3'-p-hydroxy paclitaxel.[1][2] Monitoring the levels of this metabolite in plasma is crucial for understanding the metabolic profile of paclitaxel, assessing drug-drug interactions, and potentially correlating metabolite concentrations with therapeutic efficacy or toxicity. The following protocols are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of paclitaxel.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the analytical method, providing a clear overview of its performance characteristics.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) |

| 3'-p-Hydroxy Paclitaxel | 1 - 1,000[1] | 0.25[2][3][4] |

| Paclitaxel | 0.5 - 1,000[2][3][4] | 0.5[2][3][4] |

| 6α-Hydroxy Paclitaxel | 0.25 - 500[2][3][4] | 0.25[2][3][4] |

Table 2: Accuracy and Precision

| Analyte | Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| 3'-p-Hydroxy Paclitaxel | Low QC | 100.5 - 112.8[1] | < 11.3[1] | < 11.3[1] |

| Mid QC | 100.5 - 112.8[1] | < 11.3[1] | < 11.3[1] | |

| High QC | 100.5 - 112.8[1] | < 11.3[1] | < 11.3[1] |